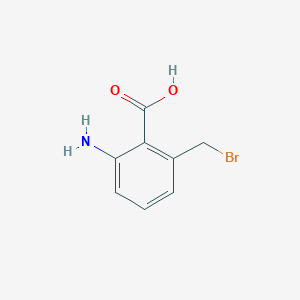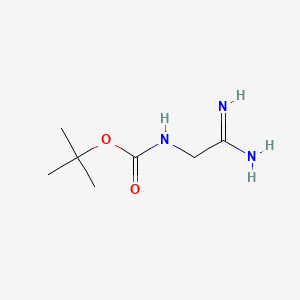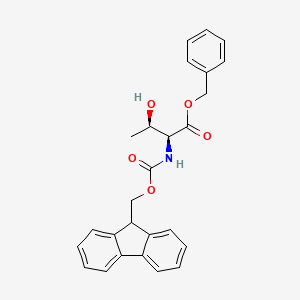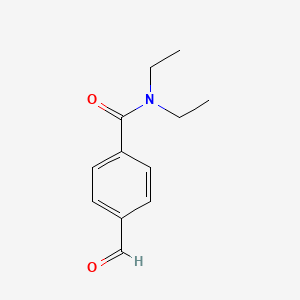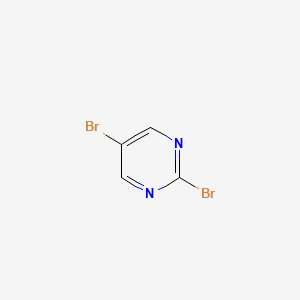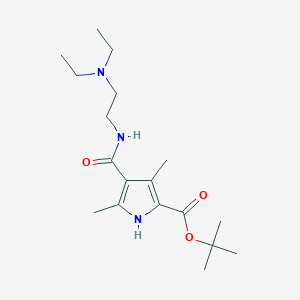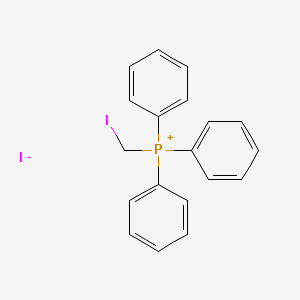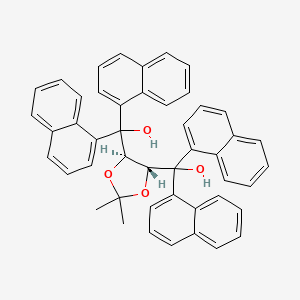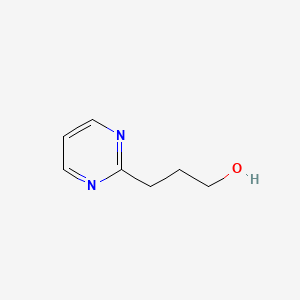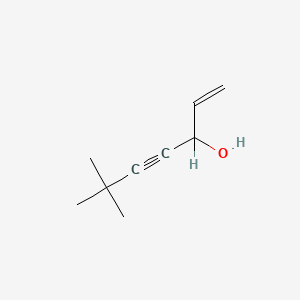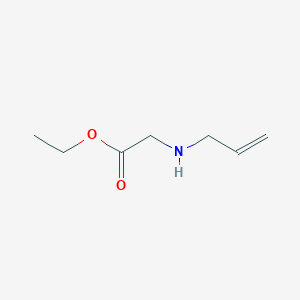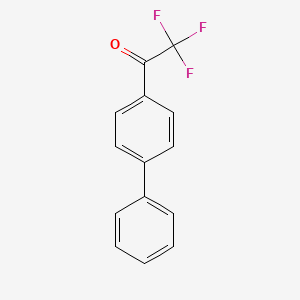
4'-Phenyl-2,2,2-trifluoroacetophenone
Overview
Description
4’-Phenyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C15H11F3O. It is a derivative of acetophenone, where the acetyl group is substituted with a trifluoromethyl group and a phenyl group at the para position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
The primary target of 4’-Phenyl-2,2,2-trifluoroacetophenone is acetylcholinesterase , an enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
4’-Phenyl-2,2,2-trifluoroacetophenone exhibits inhibitory activity against acetylcholinesterase . It acts as a nucleophilic trifluoromethylating agent , converting carbonyl compounds to trifluoromethyl alcohols .
Biochemical Pathways
The compound’s action on acetylcholinesterase affects the cholinergic pathway . By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at synapses .
Result of Action
The inhibition of acetylcholinesterase by 4’-Phenyl-2,2,2-trifluoroacetophenone leads to an increase in acetylcholine levels, which can affect nerve signal transmission. It has been shown to have neuroprotective activity by inhibiting apoptosis in cerebellar granule neurons .
Action Environment
The action, efficacy, and stability of 4’-Phenyl-2,2,2-trifluoroacetophenone can be influenced by various environmental factors. For instance, the compound should be stored in a sealed container in a dry room temperature environment . Its solubility in different solvents (e.g., chloroform, ethyl acetate ) can also affect its bioavailability and hence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Synthesis from Trifluoroacetic Acid and Bromobenzene: This method involves the reaction of trifluoroacetic acid with bromobenzene in the presence of a Grignard reagent.
Friedel-Crafts Acylation: Trifluoroacetic anhydride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) at -40°C in carbon disulfide solvent.
Reaction with Trifluoromethane: Trifluoromethane gas reacts with benzoyl chloride or benzoyl ester to produce the desired compound with a yield of 70-80%.
Industrial Production Methods
Industrial production typically involves the Friedel-Crafts acylation method due to its higher yield and relatively simpler reaction conditions. the use of toxic solvents and the need for handling strong acids and bases pose environmental and safety challenges .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4’-Phenyl-2,2,2-trifluoroacetophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Grignard reagents and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols like 2,2,2-trifluoro-1-phenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Phenyl-2,2,2-trifluoroacetophenone is used in:
Chemistry: As a starting material for the synthesis of fluorinated polymers and other complex organic molecules.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar structure but lacks the phenyl group at the para position.
4’-Methyl-2,2,2-trifluoroacetophenone: Similar structure with a methyl group instead of a phenyl group.
4’-Bromo-2,2,2-trifluoroacetophenone: Contains a bromine atom instead of a phenyl group.
Uniqueness
4’-Phenyl-2,2,2-trifluoroacetophenone is unique due to the presence of both a trifluoromethyl group and a phenyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and fluorinated polymers .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-phenylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13(18)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQMTKLKELCWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454734 | |
| Record name | 4'-PHENYL-2,2,2-TRIFLUOROACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2369-31-5 | |
| Record name | 1-[1,1′-Biphenyl]-4-yl-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2369-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-PHENYL-2,2,2-TRIFLUOROACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


